molecular formula C13H24O3 B1305297 Ethyl l-Menthyl Carbonate CAS No. 35106-15-1

Ethyl l-Menthyl Carbonate

Cat. No.: B1305297
CAS No.: 35106-15-1
M. Wt: 228.33 g/mol
InChI Key: SYCXJIPGDBATKA-GRYCIOLGSA-N
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Description

Ethyl l-Menthyl Carbonate is an asymmetric aliphatic organic carbonate. It is a colorless, transparent liquid widely used as an excellent solvent for lithium-ion battery electrolytes. This compound increases the solubility of lithium ions, improving the capacity density and power of batteries .

Biochemical Analysis

Biochemical Properties

Ethyl menthyl carbonate plays a significant role in biochemical reactions, particularly as a solvent in lithium-ion batteries . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to enhance the dissociation of lithium salts and improve ionic mobility . The interactions between ethyl menthyl carbonate and these biomolecules are primarily based on its ability to reduce viscosity and facilitate ion transport.

Cellular Effects

Ethyl menthyl carbonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the solvation structure and transport properties of electrolytes in cells . This compound can modulate the self-diffusion rate of ions, thereby impacting cellular functions such as energy production and signal transduction.

Molecular Mechanism

At the molecular level, ethyl menthyl carbonate exerts its effects through binding interactions with biomolecules. It enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution reactions . This mechanism is crucial for its role in improving the performance of electrolytes in lithium-ion batteries, as it aids in the formation of a stable solid electrolyte interphase.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl menthyl carbonate change over time. It has been noted for its stability and resistance to degradation . Long-term studies have shown that ethyl menthyl carbonate maintains its efficacy in enhancing ionic mobility and reducing viscosity, which are essential for its applications in biochemical reactions.

Dosage Effects in Animal Models

The effects of ethyl menthyl carbonate vary with different dosages in animal models. At lower doses, it has been found to be non-toxic and effective in its intended applications. At higher doses, it may exhibit toxic effects, similar to other carbamates . These effects include overstimulation of acetylcholine receptors, leading to symptoms such as convulsions and muscle fasciculations.

Metabolic Pathways

Ethyl menthyl carbonate is involved in various metabolic pathways, particularly those related to the biosynthesis of isoprenoids . It interacts with enzymes and cofactors that facilitate these pathways, influencing metabolic flux and metabolite levels. This compound’s role in these pathways is essential for its function in biochemical reactions.

Transport and Distribution

Within cells and tissues, ethyl menthyl carbonate is transported and distributed through interactions with transporters and binding proteins . It is known to enhance the solvation structure and transport properties of electrolytes, facilitating its localization and accumulation in specific cellular compartments.

Subcellular Localization

Ethyl menthyl carbonate’s subcellular localization is influenced by targeting signals and post-translational modifications . It is primarily localized in compartments where it can exert its effects on ionic mobility and electrolyte performance. This localization is crucial for its role in enhancing the efficiency of biochemical reactions.

Chemical Reactions Analysis

Ethyl l-Menthyl Carbonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, and various nucleophiles. The major products formed from these reactions are esters, amides, and substituted carbonates .

Properties

IUPAC Name

ethyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-5-15-13(14)16-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3/t10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCXJIPGDBATKA-GRYCIOLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CC(CCC1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188605
Record name Ethyl menthyl carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35106-15-1
Record name Ethyl (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35106-15-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl menthyl carbonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl menthyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl menthyl carbonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL MENTHYL CARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF25GOS8AQ
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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